molecular formula C17H23NO5 B1358426 1-Boc-4-(3-carboxy-phenoxy)-piperidine CAS No. 250681-69-7

1-Boc-4-(3-carboxy-phenoxy)-piperidine

Cat. No. B1358426
CAS RN: 250681-69-7
M. Wt: 321.4 g/mol
InChI Key: GUHLCCZKORFGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-4-(3-carboxy-phenoxy)-piperidine, also known as BCPP, is a synthetic compound that is used in various scientific research applications. It is a piperidine derivative, which is an organic compound with a five-membered ring structure. BCPP is an important building block in organic synthesis, as it can be used to synthesize a wide range of compounds. BCPP is also used in the synthesis of peptides, which are important molecules in biochemistry and physiology.

Scientific Research Applications

  • Binge-Eating Behavior and Anxiety : Guzmán-Rodríguez et al. (2021) explored the effects of 1-Boc-piperidine-4-carboxaldehyde, a derivative of piperidine, on binge-eating behavior and anxiety in rats. They found that this compound decreased calorie intake in a binge-eating protocol and exerted an anxiolytic effect, although the exact mechanism of action remains unclear (Guzmán-Rodríguez et al., 2021).

  • Chemical Synthesis : Millet and Baudoin (2015) discussed the synthesis of 3-arylpiperidines, significant in pharmaceutical research, using palladium-catalyzed migrative Negishi coupling. This method achieved good selectivity and yields for producing 3-aryl-N-Boc-piperidines (Millet & Baudoin, 2015).

  • Enantioselective Deprotonation : Bailey et al. (2002) investigated the enantioselective deprotonation of N-Boc-piperidine, finding that the deprotonation of this compound with sec-BuLi and (-)-sparteine was slower compared to N-Boc-pyrrolidine and had moderate selectivity (Bailey et al., 2002).

  • Synthesis of Novel Compounds : Matulevičiūtė et al. (2021) reported the synthesis and characterization of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as heterocyclic amino acids, illustrating the compound's role in developing new chemical entities (Matulevičiūtė et al., 2021).

  • Formation of Quaternary Stereocenters : Sheikh et al. (2012) conducted a study on the synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines, which are pharmaceutically relevant compounds. They used N-Boc-2-phenylpyrrolidine or -piperidine in their methodology, highlighting the compound's utility in complex organic syntheses (Sheikh et al., 2012).

properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-7-13(8-10-18)22-14-6-4-5-12(11-14)15(19)20/h4-6,11,13H,7-10H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHLCCZKORFGQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624423
Record name 3-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(3-carboxy-phenoxy)-piperidine

CAS RN

250681-69-7
Record name 3-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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